molecular formula C11H13FO B1522604 2-(4-Fluorophenyl)-3-methylbutanal CAS No. 1181631-88-8

2-(4-Fluorophenyl)-3-methylbutanal

Cat. No.: B1522604
CAS No.: 1181631-88-8
M. Wt: 180.22 g/mol
InChI Key: QZUYOLXSBQPTQE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylbutanal is an organic compound characterized by a fluorophenyl group attached to a butanal structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-3-methylbutanal typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction begins with the alkylation of 4-fluorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reduction: The resulting ketone is then reduced to the corresponding aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-3-methylbutanal can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: NaBH4, LiAlH4, and mild conditions.

  • Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

  • Oxidation: 2-(4-Fluorophenyl)-3-methylbutanoic acid.

  • Reduction: 2-(4-Fluorophenyl)-3-methylbutanol.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-3-methylbutanal is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

2-(4-Fluorophenyl)-3-methylbutanal is compared to other similar compounds, such as 2-(3-fluorophenyl)-3-methylbutanal and 2-(4-fluorophenyl)-3-ethylbutanal. Its uniqueness lies in the specific positioning of the fluorine atom and the methyl group, which influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)-3-methylbutanal

  • 2-(4-Fluorophenyl)-3-ethylbutanal

  • 2-(4-Fluorophenyl)-3-propylbutanal

This comprehensive overview highlights the significance of 2-(4-Fluorophenyl)-3-methylbutanal in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

2-(4-fluorophenyl)-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUYOLXSBQPTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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